(Cys3,6,Tyr8,Pro9)-Substance P
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Overview
Description
Scientific Research Applications
Analysis of Tachykinin-Binding Site Interactions : The study by Convert et al. (1988) explored the three-dimensional structures of various Substance P analogues, including [Cys3,6,Tyr8]-Substance P. They found that this compound presents an alpha-helical structure and interacts with NK-1 and NK-3 binding sites, suggesting potential applications in understanding receptor interactions and selectivity (Convert et al., 1988).
Selective Agonists of Tachykinin Binding Sites : Lavielle et al. (1990) identified that [Cys3,6, Tyr8, Pro9] Substance P is a selective NK-1 agonist. This finding suggests potential applications in targeting specific neural receptors for therapeutic purposes (Lavielle et al., 1990).
Biological Activities of the Tyrosine-8 Analog of Substance P : Fisher et al. (1976) synthesized [Tyr8]-Substance P and evaluated its biological activities. They found it to be biologically active in stimulating contraction of isolated guinea pig ileum and affecting blood pressure in dogs, suggesting its potential in physiological and pharmacological research (Fisher et al., 1976).
Substance P-induced Current in Auditory Efferent Neurons : Wang and Robertson (1998) studied the effects of Substance P on neurons in the brain stem. They found that [Cys3,6, Tyr8, Pro9]-SP activates an inward current in these neurons, indicating potential applications in neurophysiological research (Wang & Robertson, 1998).
Interaction of Tachykinins with Receptors : Ploux et al. (1987) explored the activities of cyclic agonists of Substance P, including [Cys3,6]SP, which showed substantial potency in binding to neurokinin 1 and 3 receptors. This suggests its use in studying receptor interactions and drug development (Ploux et al., 1987).
Mechanism of Action
“(Cys3,6,Tyr8,Pro9)-Substance P” seems to be involved in the regulation of neurotransmitter systems. It appears to work by inducing an adaptive response in the neurotransmitter system. This involves repeated administration of a ligand for a receptor in the neurotransmitter system, where the half-life of administration is not more than half the period between administrations .
properties
IUPAC Name |
(3R,8R,11S,14S)-3-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-11-(3-amino-3-oxopropyl)-2,10,13-trioxo-5,6-dithia-1,9,12-triazabicyclo[12.3.0]heptadecane-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H90N16O13S3/c1-34(2)29-41(52(82)68-39(50(64)80)23-28-91-3)71-56(86)48-16-9-26-76(48)59(89)43(31-36-17-19-37(78)20-18-36)72-53(83)42(30-35-11-5-4-6-12-35)70-54(84)44-32-92-93-33-45(74-57(87)46-14-8-25-75(46)58(88)38(62)13-7-24-67-61(65)66)60(90)77-27-10-15-47(77)55(85)69-40(51(81)73-44)21-22-49(63)79/h4-6,11-12,17-20,34,38-48,78H,7-10,13-16,21-33,62H2,1-3H3,(H2,63,79)(H2,64,80)(H,68,82)(H,69,85)(H,70,84)(H,71,86)(H,72,83)(H,73,81)(H,74,87)(H4,65,66,67)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNZORSJLGGVMM-AIFXSXIMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CSSCC(C(=O)N5CCCC5C(=O)NC(C(=O)N4)CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N4)CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H90N16O13S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1351.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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